molecular formula C24H34O3 B139275 (17beta)-3-Methoxy-17-[(oxan-2-yl)oxy]estra-1,3,5(10)-triene CAS No. 4811-74-9

(17beta)-3-Methoxy-17-[(oxan-2-yl)oxy]estra-1,3,5(10)-triene

Cat. No. B139275
CAS RN: 4811-74-9
M. Wt: 370.5 g/mol
InChI Key: SJDZPRJOUBDGJM-NBOVQHNFSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(17beta)-3-Methoxy-17-[(oxan-2-yl)oxy]estra-1,3,5(10)-triene, also known as MENT, is a synthetic androgen and anabolic steroid that has been researched for its potential applications in various fields of science. MENT is a modified form of testosterone that has been altered to have greater potency and a longer half-life in the body.

Scientific Research Applications

(17beta)-3-Methoxy-17-[(oxan-2-yl)oxy]estra-1,3,5(10)-triene has been researched for its potential applications in a variety of scientific fields, including medicine, agriculture, and environmental science. In medicine, (17beta)-3-Methoxy-17-[(oxan-2-yl)oxy]estra-1,3,5(10)-triene has been studied for its potential use in hormone replacement therapy, as well as its ability to stimulate muscle growth and bone density. In agriculture, (17beta)-3-Methoxy-17-[(oxan-2-yl)oxy]estra-1,3,5(10)-triene has been researched for its potential use as a growth promoter for livestock. In environmental science, (17beta)-3-Methoxy-17-[(oxan-2-yl)oxy]estra-1,3,5(10)-triene has been studied for its potential to act as an endocrine disruptor in aquatic ecosystems.

Mechanism Of Action

(17beta)-3-Methoxy-17-[(oxan-2-yl)oxy]estra-1,3,5(10)-triene acts as an androgen receptor agonist, binding to and activating the androgen receptor in target tissues. This results in an increase in protein synthesis and muscle growth, as well as an increase in bone density. (17beta)-3-Methoxy-17-[(oxan-2-yl)oxy]estra-1,3,5(10)-triene also has anti-catabolic effects, meaning that it can prevent muscle breakdown and promote muscle recovery.

Biochemical And Physiological Effects

(17beta)-3-Methoxy-17-[(oxan-2-yl)oxy]estra-1,3,5(10)-triene has been shown to have a number of biochemical and physiological effects in various animal models. In rats, (17beta)-3-Methoxy-17-[(oxan-2-yl)oxy]estra-1,3,5(10)-triene has been shown to increase muscle mass and strength, as well as bone density. In sheep, (17beta)-3-Methoxy-17-[(oxan-2-yl)oxy]estra-1,3,5(10)-triene has been shown to increase growth rate and feed efficiency. In fish, (17beta)-3-Methoxy-17-[(oxan-2-yl)oxy]estra-1,3,5(10)-triene has been shown to disrupt endocrine function and alter reproductive behavior.

Advantages And Limitations For Lab Experiments

(17beta)-3-Methoxy-17-[(oxan-2-yl)oxy]estra-1,3,5(10)-triene has a number of advantages and limitations for use in lab experiments. One advantage is its high potency, which allows for lower doses to be used in experiments. Another advantage is its long half-life, which allows for less frequent dosing. However, (17beta)-3-Methoxy-17-[(oxan-2-yl)oxy]estra-1,3,5(10)-triene also has a number of limitations, including its high cost and limited availability.

Future Directions

There are a number of future directions for research on (17beta)-3-Methoxy-17-[(oxan-2-yl)oxy]estra-1,3,5(10)-triene. One area of interest is its potential use in hormone replacement therapy, particularly in postmenopausal women. Another area of interest is its potential use as a growth promoter for livestock, particularly in the poultry industry. Additionally, further research is needed to fully understand the environmental impact of (17beta)-3-Methoxy-17-[(oxan-2-yl)oxy]estra-1,3,5(10)-triene and its potential to act as an endocrine disruptor in aquatic ecosystems.

Synthesis Methods

The synthesis of (17beta)-3-Methoxy-17-[(oxan-2-yl)oxy]estra-1,3,5(10)-triene involves the reaction of estradiol with a cyclic ether, such as oxane or tetrahydrofuran, in the presence of a Lewis acid catalyst. This reaction results in the formation of a cyclic acetal, which is then deprotected to yield (17beta)-3-Methoxy-17-[(oxan-2-yl)oxy]estra-1,3,5(10)-triene. The synthesis of (17beta)-3-Methoxy-17-[(oxan-2-yl)oxy]estra-1,3,5(10)-triene has been extensively studied and optimized, resulting in high yields and purity.

properties

IUPAC Name

2-[[(8R,9S,13S,14S,17S)-3-methoxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl]oxy]oxane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H34O3/c1-24-13-12-19-18-9-7-17(25-2)15-16(18)6-8-20(19)21(24)10-11-22(24)27-23-5-3-4-14-26-23/h7,9,15,19-23H,3-6,8,10-14H2,1-2H3/t19-,20-,21+,22+,23?,24+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJDZPRJOUBDGJM-NBOVQHNFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCC3C(C1CCC2OC4CCCCO4)CCC5=C3C=CC(=C5)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2OC4CCCCO4)CCC5=C3C=CC(=C5)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H34O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10559271
Record name (17beta)-3-Methoxy-17-[(oxan-2-yl)oxy]estra-1,3,5(10)-triene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10559271
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

370.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[[(8R,9S,13S,14S,17S)-3-Methoxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl]oxy]oxane

CAS RN

4811-74-9
Record name (17beta)-3-Methoxy-17-[(oxan-2-yl)oxy]estra-1,3,5(10)-triene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10559271
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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